molecular formula C14H12N4O2S B2801757 N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1172806-61-9

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Cat. No. B2801757
CAS RN: 1172806-61-9
M. Wt: 300.34
InChI Key: QUILYLNHUWYOAU-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields. The compound is a thiazole derivative, which has been synthesized through several methods.

Mechanism of Action

The exact mechanism of action of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. The compound has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide in lab experiments is its potential as a fluorescent probe for imaging applications. The compound has also been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide. One potential direction is the development of the compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the use of the compound as a fluorescent probe for imaging applications. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields. The compound has been synthesized through various methods and has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has also been tested for its potential use as a fluorescent probe for imaging applications. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide has been reported through various methods. One of the commonly used methods involves the reaction of 2-(1H-indol-2-yl)thiazol-4-ylamine with ethyl oxalyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield the final product.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has also been tested for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-12(19)6-16-13(20)11-7-21-14(18-11)10-5-8-3-1-2-4-9(8)17-10/h1-5,7,17H,6H2,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILYLNHUWYOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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